

# An In-depth Technical Guide to 1H-Pyrazole-4carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1H-pyrazole-4-carbaldehyde

Cat. No.: B053337 Get Quote

CAS Number: 35344-95-7

This technical guide provides a comprehensive overview of **1H-pyrazole-4-carbaldehyde**, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis methodologies, key applications, spectroscopic data, and safety information.

## **Physicochemical Properties**

**1H-Pyrazole-4-carbaldehyde**, also known as 4-formylpyrazole, is a stable crystalline solid at room temperature. Its fundamental properties are summarized below for quick reference.



Property	Value	Source
CAS Number	35344-95-7	[1][2][3][4][5][6][7]
Molecular Formula	C4H4N2O	[1][2][4][5][6][7]
Molecular Weight	96.09 g/mol	[1][2][4][5][6]
IUPAC Name	1H-pyrazole-4-carbaldehyde	[4]
Synonyms	4-Formylpyrazole, Pyrazole-4-carboxaldehyde	[1][2][6]
Appearance	White crystalline solid	
Melting Point	107.0–107.5 °C	[2]
Topological Polar Surface Area (TPSA)	45.75 Ų	[5]
LogP	0.2222	[5]
SMILES	O=CC1=CNN=C1	[1][5]
InChIKey	LRGBDJBDJXZTTD- UHFFFAOYSA-N	[4]

## Synthesis of 1H-Pyrazole-4-carbaldehyde

Several synthetic routes to **1H-pyrazole-4-carbaldehyde** have been established. The following sections detail two prominent and reliable methods: a multi-step synthesis from pyrazole and the Vilsmeier-Haack formylation.

## Method 1: Two-Step Synthesis from Pyrazole via lodination

A scalable and reliable method involves the iodination of pyrazole followed by formylation using a Grignard reagent.[2][8] This approach avoids the need for laborious purification of intermediates.[2][8]

Step 1: Synthesis of 4-Iodo-1H-pyrazole[2]



- Dissolve pyrazole (300 g, 4.41 mol) in a mixture of acetic acid (1200 mL) and 30% aqueous sulfuric acid (173 mL, 0.6 mol).
- Heat the solution to 60 °C.
- Add iodine (450 g, 1.77 mol) and hydrated iodic acid (HIO<sub>3</sub>·2H<sub>2</sub>O, 190 g, 0.89 mol) in small, alternating portions with stirring over 2 hours. The disappearance of the brown iodine color indicates reaction progression.
- After the addition is complete, stir the mixture for an additional 2 hours at 60–65 °C.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Adjust the pH to 7–8 by adding a 15% solution of potassium carbonate (K₂CO₃).
- The resulting precipitate is filtered, washed with water, and dried to yield 4-iodo-1H-pyrazole.

Step 2: N-Protection of 4-lodo-1H-pyrazole[2]

- To a solution of 4-iodo-1H-pyrazole (80 g, 406 mmol) in benzene (300 mL), add 30% HCl in diethyl ether (50 μL) and ethyl vinyl ether (50 mL, 502 mmol).
- Stir the mixture at 50 °C for 3 hours under a nitrogen atmosphere, then leave it at room temperature overnight.
- Extract the organic phase with a saturated potassium bicarbonate (KHCO₃) solution, wash with brine, and dry over magnesium sulfate (MgSO₄).
- Evaporation of the solvent yields 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.

Step 3: Formylation and Deprotection[2]

- To a stirred solution of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (80 g, 300 mmol) in dry tetrahydrofuran (THF, 250 mL), add ethylmagnesium bromide (EtMgBr) dropwise at 5–7 °C under an argon atmosphere.
- Stir the reaction mixture for an additional hour.



- Slowly add N,N-Dimethylformamide (DMF, 40 mL, 517 mmol) to the reaction mixture at a temperature below 15 °C.
- After 30 minutes, pour the mixture into a stirred solution of 10% hydrochloric acid (HCl, 400 mL).
- Stir the resulting mixture for 1 hour at room temperature to complete the deprotection.
- Neutralize the mixture with solid sodium bicarbonate (NaHCO<sub>3</sub>) and extract with ethyl acetate.
- Dry the organic layer over MgSO<sub>4</sub>, evaporate the solvent, and purify the residue to obtain
   1H-pyrazole-4-carbaldehyde.



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Synthesis of **1H-pyrazole-4-carbaldehyde** via iodination.

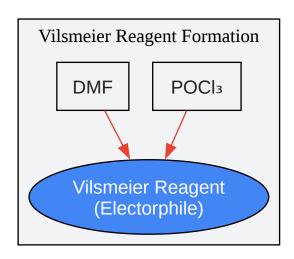
### **Method 2: Vilsmeier-Haack Reaction**

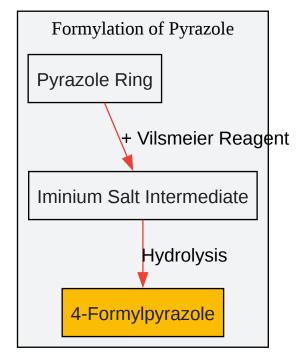
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][9][10] It can be applied to pyrazole derivatives to introduce a formyl group at the 4-position.[11]

- Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl<sub>3</sub>) dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring.
- Add the substituted hydrazone or pyrazole substrate to the Vilsmeier reagent.
- The reaction mixture is typically stirred at a low temperature initially and then heated (e.g., 60-70 °C) for several hours to ensure the completion of the reaction.[12]
- After the reaction is complete, the mixture is carefully poured into crushed ice and neutralized with a base such as sodium bicarbonate (NaHCO<sub>3</sub>).[12]



• The resulting precipitate is filtered, washed with water, and purified, often by recrystallization, to yield the **1H-pyrazole-4-carbaldehyde** derivative.[12]





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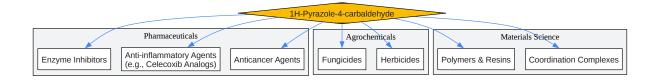
Mechanism of Vilsmeier-Haack formylation of pyrazole.

## **Applications in Research and Drug Development**

**1H-Pyrazole-4-carbaldehyde** is a versatile intermediate in the synthesis of a wide range of biologically active molecules and materials.



- Pharmaceutical Synthesis: It is a key building block for various pharmaceuticals, including
  enzyme inhibitors and agents targeting neurological and anti-inflammatory conditions.[13]
   Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, such as
  anti-inflammatory, anticancer, analgesic, and antimicrobial properties.
- Precursor to Celecoxib Analogs: The pyrazole scaffold is central to non-steroidal antiinflammatory drugs (NSAIDs) like Celecoxib. 1H-Pyrazole-4-carbaldehyde serves as a starting material for the synthesis of novel Celecoxib analogs with potential COX-2 inhibitory activity.
- Agrochemicals: This compound is utilized in the development of fungicides and herbicides, contributing to crop protection.[13]
- Materials Science: It finds applications in creating new polymers, resins, and coordination complexes for advanced coatings and adhesives.[13]



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Applications of **1H-pyrazole-4-carbaldehyde**.

### **Spectroscopic Data**

The structural characterization of **1H-pyrazole-4-carbaldehyde** is well-documented through various spectroscopic techniques.



Technique	Data	Source
¹H NMR (CDCl₃, 25 °C)	$\delta$ 9.49 (br. s, 1H, NH), 7.6 (s, 2H, CH)	[2]
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , 25 °C)	δ 133.8, 56.5	[2]
Mass Spectrometry (EI)	m/z: 194 (for 4-iodo precursor), 127, 67	[2]
Mass Spectrometry (GC-MS)	Available	[4]

## Safety and Handling

**1H-Pyrazole-4-carbaldehyde** is associated with several hazards and should be handled with appropriate safety precautions.

- GHS Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.



- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
   Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under a nitrogen atmosphere.[1]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1H-Pyrazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053337#1h-pyrazole-4-carbaldehyde-cas-number]



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